Enhanced Anti-Cancer Activity Conferred by the Trifluoromethyl Group in Isoxazole Scaffolds
While direct data for the exact compound is not available, a class-level inference can be drawn from a 2024 study in RSC Advances. The study demonstrates the significant impact of the trifluoromethyl (-CF3) group on the anti-cancer activity of isoxazole-based molecules. Compound 2g, a trifluoromethylated isoxazole, was found to be almost 8 times more active against the MCF-7 breast cancer cell line compared to its non-trifluoromethylated analogue, compound 14 [1].
| Evidence Dimension | Anti-cancer activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Inference: 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a privileged scaffold with a -CF3 group. |
| Comparator Or Baseline | Compound 2g (trifluoromethylated isoxazole, IC50 = 2.5 μM) vs. Compound 14 (non-trifluoromethylated isoxazole, IC50 = 19.72 μM) |
| Quantified Difference | Compound 2g is approximately 7.9 times more potent than its non-fluorinated analogue. |
| Conditions | MCF-7 breast cancer cell line; IC50 determination assay. |
Why This Matters
This class-level evidence demonstrates that the trifluoromethyl group present on the isoxazole ring is a critical pharmacophore for enhancing anti-cancer potency, making 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid a strategically superior building block for developing potent anticancer agents compared to non-fluorinated isoxazole analogs.
- [1] Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 18856-18870. View Source
